molecular formula C8H7Br3O2 B3255588 1,3,5-Tribromo-2,4-dimethoxybenzene CAS No. 25676-73-7

1,3,5-Tribromo-2,4-dimethoxybenzene

Cat. No.: B3255588
CAS No.: 25676-73-7
M. Wt: 374.85 g/mol
InChI Key: AZFRKBCSVYYWDW-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4-dimethoxybenzene is a chemical compound with the molecular formula C8H7Br3O2 . It has a molecular weight of 374.85 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Br3O2/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 374.85 . The average mass is 374.852 Da and the monoisotopic mass is 371.799591 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

1,3,5-Tribromo-2,4-dimethoxybenzene has been involved in various synthetic and chemical reactions. For instance, it has been used in the efficient synthesis of 1,2,4-thiadiazoles from benzothioamides, offering high yields and valuable by-products (Zali-Boeini & Mansouri, 2015). Additionally, it plays a role in the creation of 1,3,5-triazido-2,4,6-tribromobenzene, a compound used as a photoactive cross-linking agent in polymer chemistry and for organic synthesis (Chapyshev & Chernyak, 2013).

Organometallic Chemistry

In the field of organometallic chemistry, this compound has been utilized in the synthesis of polystannylated and polychloromercurio benzene derivatives (Rot et al., 2000). These compounds have potential applications in various areas of chemistry due to their unique structural properties.

Polymer and Material Science

This compound also finds application in polymer and material science. It has been used in the formation of fused tetracycles with a benzene core, which are significant in the development of new polymeric materials (Ma & Ni, 2002).

Energy Storage and Batteries

In the context of energy storage, derivatives of this compound, like dialkoxybenzenes, have been explored as catholyte materials for non-aqueous redox flow batteries. These materials demonstrate high chemical stability and are crucial for the development of efficient and durable battery systems (Zhang et al., 2017).

Environmental Science

In environmental science, studies involving the ozonolysis of lignin models, including 1,3,5-trimethoxybenzene, provide insights into the degradation of complex organic molecules in the environment (Mvula et al., 2009).

Properties

IUPAC Name

1,3,5-tribromo-2,4-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O2/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFRKBCSVYYWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Br)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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